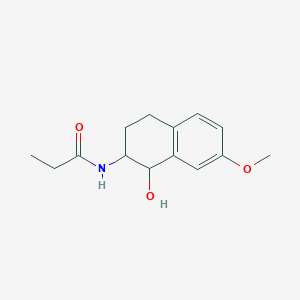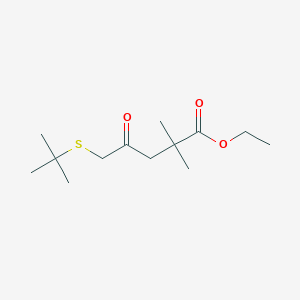
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate
描述
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is a compound of interest in chemical research due to its unique structure and potential applications in organic synthesis and material science. Research into this compound involves the synthesis of related molecules, understanding their structural characteristics, and exploring their chemical behaviors and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic precursors to achieve the desired molecular architecture. For example, the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine under basic conditions yields a mixture of compounds, showcasing the complexity of synthesis routes and the formation of different products through variations in reaction conditions (Brehm et al., 1992).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography. Studies have determined the structure of related compounds, providing insights into their molecular geometry, bond lengths, and angles, which are crucial for understanding their chemical reactivity and interactions (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Research into the chemical reactions of related compounds explores their reactivity under different conditions. For instance, the oxidative processes of certain compounds indicate the potential for diverse chemical transformations, contributing to the understanding of their chemical properties (Brehm et al., 1992).
Physical Properties Analysis
The physical properties of compounds, such as their stability, melting points, and solubility, are essential for their practical application. The stability and crystalline structure of compounds like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate have been thoroughly investigated, revealing their potential utility in various applications (Lynch & Mcclenaghan, 2004).
科学研究应用
1. Structural Analyses and Compound Formation
- X-Ray Crystal Structures of Isoxazol-5(4H)-ones : This study involved the treatment of ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate with hydroxylamine, leading to the formation of new compounds, including 5-tert-butyl-4-methylisoxazol-3-ol. These compounds were analyzed using X-ray crystallography, highlighting the potential of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate in forming structurally novel isoxazoles (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
2. Polymerization and Catalysis
- Cleavage and Polymerization : The study by Lochmann and Trekoval (1981) explored the cleavage of Ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide and its role in inducing the polymerization of methyl methacrylate. This research points to its utility in polymer chemistry and as a catalyst for polymerization processes (Lochmann & Trekoval, 1981).
3. Synthesis of Novel Organic Compounds
- Synthesis of 3‐Fluorofuran‐2(5H)‐ones : Pomeisl et al. (2007) conducted a study where mixtures of (E)- and (Z)-2-fluoroalk-2-enoates, prepared from Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate, were transformed into target 3-fluorofuran-2(5H)-ones. This research signifies the role of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate in synthesizing fluorinated building blocks (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
4. Exploring Chemical Reactions and Mechanisms
- Synthesis and Reaction of a-Dithiolactone : Shigetomi et al. (2006) investigated the synthesis of 3,3-di-tert-butylthiirane-2-thione from di-tert-butylthioketene S-oxide and its subsequent reactions. This study provides insights into the versatile chemical reactions possible with Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate and its derivatives (Shigetomi, Soejima, Nibu, Shioji, Okuma, & Yokomori, 2006).
安全和危害
属性
IUPAC Name |
ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZUPPVNMMVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393810 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate | |
CAS RN |
136558-13-9 | |
| Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

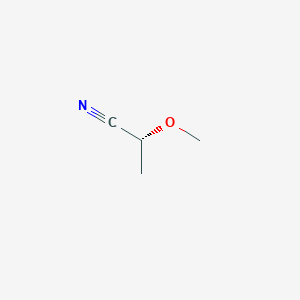
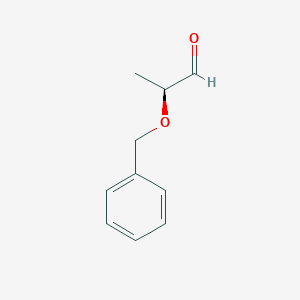
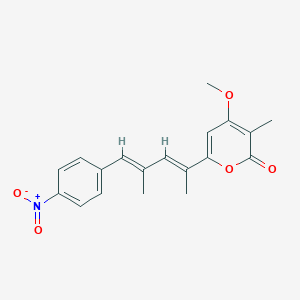

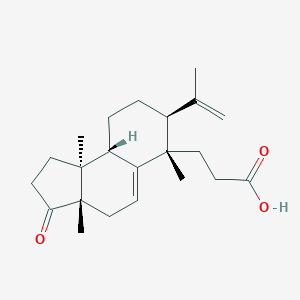
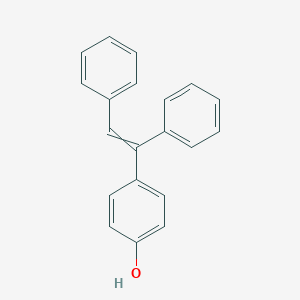
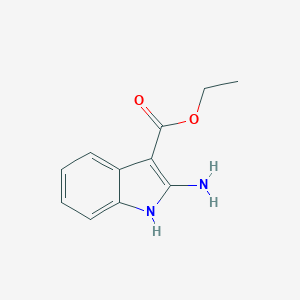
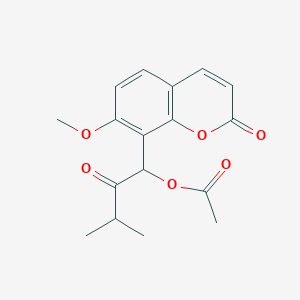
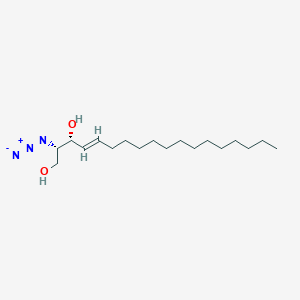
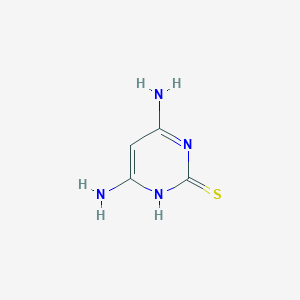
![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
